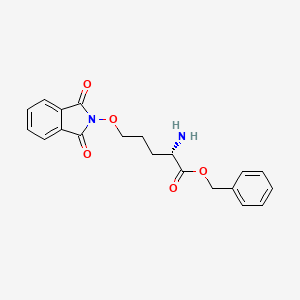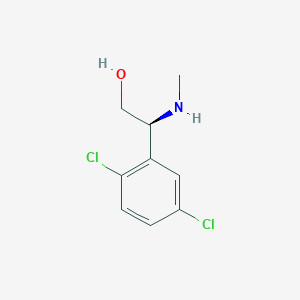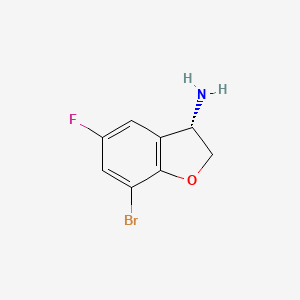
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 5th position, and an amine group at the 3rd position of the dihydrobenzofuran ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods such as the O-alkylation of a phenol derivative followed by cyclization.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group at the 3rd position. This can be done through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires efficient and cost-effective methods, often involving continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or fluorine atoms to hydrogen.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzofuran derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving halogenated compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of oncology and neurology.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a chlorine atom instead of bromine.
(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a chlorine atom instead of fluorine.
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine.
Uniqueness: The unique combination of bromine and fluorine atoms in (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine imparts distinct chemical and biological properties. The stereochemistry and specific functional groups make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H7BrFNO |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
(3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |
InChIキー |
VBTHEEIQMYZFBV-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
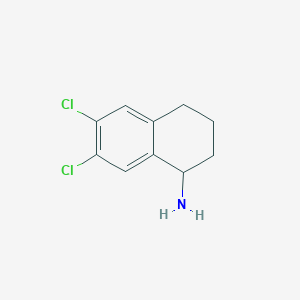
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
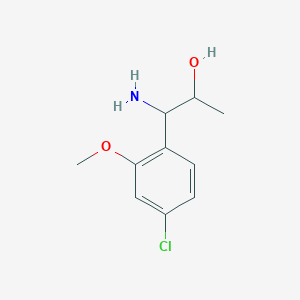
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
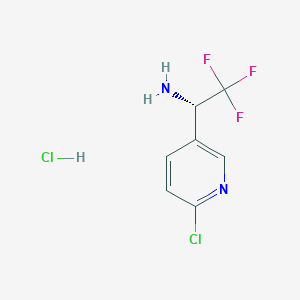
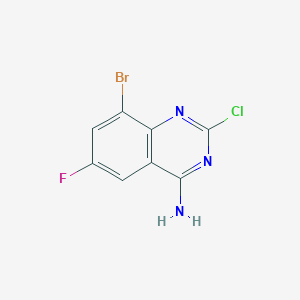
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)

![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
